molecular formula C12H17NO4 B11167193 N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide

Cat. No.: B11167193
M. Wt: 239.27 g/mol
InChI Key: CTVIDZKIWBLXQP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide typically involves the reaction of 2,4-dimethoxyaniline with ethyl 2-bromoacetate under basic conditions to form the corresponding ethyl ester. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sodium or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Phenyl derivatives with various substituents replacing the methoxy groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea
  • Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide is unique due to its specific structural features, such as the ethoxyacetamide moiety and the 2,4-dimethoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-ethoxyacetamide

InChI

InChI=1S/C12H17NO4/c1-4-17-8-12(14)13-10-6-5-9(15-2)7-11(10)16-3/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI Key

CTVIDZKIWBLXQP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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